molecular formula C7H13NO B070580 7-Oxa-2-azaspiro[3.5]nonane CAS No. 194157-10-3

7-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B070580
CAS No.: 194157-10-3
M. Wt: 127.18 g/mol
InChI Key: WZFOPYGRZNUWSP-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane: is a heterocyclic compound with the molecular formula C7H13NO It features a spirocyclic structure, which means that two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dibromopropane with morpholine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen or oxygen atoms.

Scientific Research Applications

7-Oxa-2-azaspiro[3.5]nonane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique spirocyclic structure makes it useful in the design of novel materials with specific mechanical and chemical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and selectivity by fitting into specific binding pockets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.3]heptane
  • 1-Oxa-8-azaspiro[4.5]decane

Uniqueness

7-Oxa-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer better stability, reactivity, and binding characteristics, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFOPYGRZNUWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610269
Record name 7-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194157-10-3
Record name 7-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why are researchers interested in 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for drug design?

A1: this compound-1-carboxylic acid is structurally similar to pipecolic acid, a molecule with known biological activity []. This similarity suggests that this compound-1-carboxylic acid derivatives could also exhibit biological activity and serve as potential starting points for developing new drugs. The research focuses on creating diversely functionalized derivatives of this compound, allowing scientists to explore a wider range of biological targets and potential therapeutic applications.

Q2: What makes the synthesis of these derivatives attractive for drug discovery?

A2: The research outlines synthetic approaches that allow for the production of these derivatives on a multi-gram scale with good yields []. This scalability is crucial for drug discovery as it allows for sufficient quantities of the compounds to be synthesized for further testing and development.

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